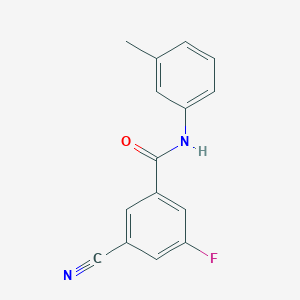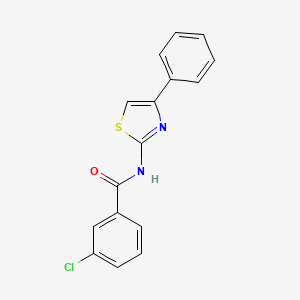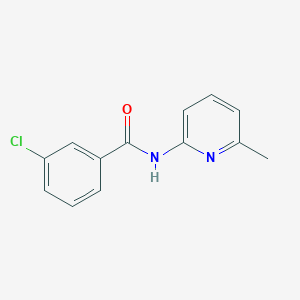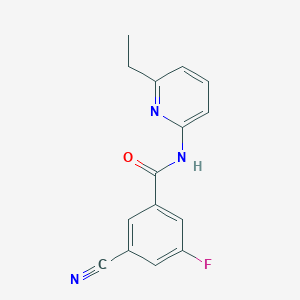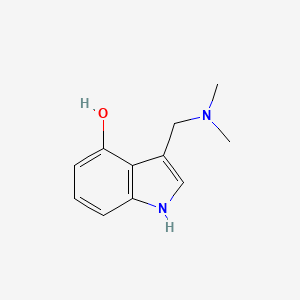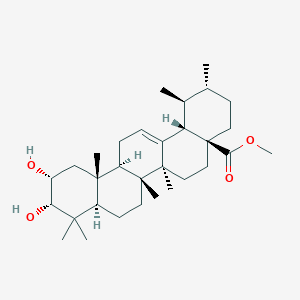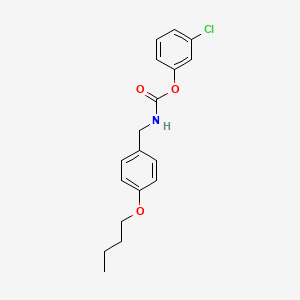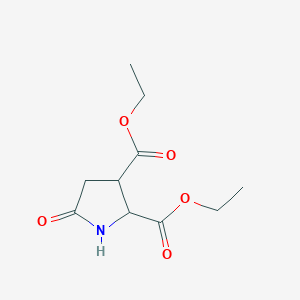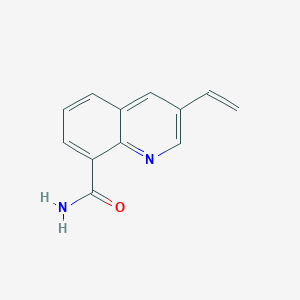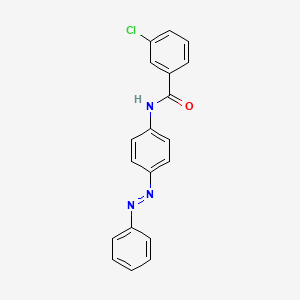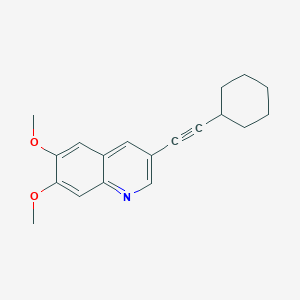
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with cyclohexylethynyl and dimethoxy groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylethynyl-6,7-dimethoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and cyclohexylacetylene.
Reaction Conditions: The key step involves the Sonogashira coupling reaction, where 6,7-dimethoxyquinoline is reacted with cyclohexylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with carbonyl groups.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Cyclohexylethynyl-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dimethoxyquinoline core but lacks the cyclohexylethynyl group.
3-Acetyl-4-hydroxyquinoline: Contains a quinoline core with different substituents, leading to distinct chemical properties.
4-Hydroxy-2-quinolones: A class of compounds with a quinoline core and hydroxyl groups, known for their biological activities.
Uniqueness
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the cyclohexylethynyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development .
属性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-(2-cyclohexylethynyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C19H21NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h10-14H,3-7H2,1-2H3 |
InChI 键 |
MBQNQJQVMOFJOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C#CC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




